molecular formula C18H18F3N5 B10934026 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10934026
M. Wt: 361.4 g/mol
InChI Key: SYWAEDRSVVVUEX-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and a pyrimidinyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl halides in the presence of a strong base.

    Formation of the Pyrimidinyl Amine Moiety: This involves the reaction of an appropriate amine with a pyrimidine derivative under controlled conditions.

    Coupling Reactions: The final step involves coupling the pyrazole and pyrimidinyl amine moieties using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE
  • **N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE

Uniqueness

The unique combination of the ethyl group, pyrazole ring, and trifluoromethyl group in N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE distinguishes it from similar compounds

Properties

Molecular Formula

C18H18F3N5

Molecular Weight

361.4 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C18H18F3N5/c1-3-26-11-13(10-23-26)9-22-17-24-15(8-16(25-17)18(19,20)21)14-6-4-12(2)5-7-14/h4-8,10-11H,3,9H2,1-2H3,(H,22,24,25)

InChI Key

SYWAEDRSVVVUEX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)C

Origin of Product

United States

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